molecular formula C6H4N4O2 B025194 5-Azidopyridine-2-carboxylic acid CAS No. 108885-79-6

5-Azidopyridine-2-carboxylic acid

Cat. No.: B025194
CAS No.: 108885-79-6
M. Wt: 164.12 g/mol
InChI Key: DFBXREGUQVVUEO-UHFFFAOYSA-N
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Description

5-Azidopyridine-2-carboxylic acid is a heterocyclic organic compound characterized by the presence of an azido group (-N3) attached to the pyridine ring at the 5-position and a carboxylic acid group (-COOH) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azidopyridine-2-carboxylic acid typically involves the introduction of the azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine (such as 5-bromopyridine-2-carboxylic acid) reacts with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Azidopyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group via nucleophilic substitution.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Employed in the reduction of the azido group to an amine.

    Copper(I) Catalysts: Utilized in cycloaddition reactions to form triazoles.

Major Products

    Aminopyridine Derivatives: Formed through reduction reactions.

    Triazole Derivatives: Produced via cycloaddition reactions.

Scientific Research Applications

5-Azidopyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in click chemistry for the formation of triazoles.

    Biology: Employed in the modification of biomolecules through bioorthogonal reactions, enabling the study of biological processes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Azidopyridine-2-carboxylic acid largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The molecular targets and pathways involved can vary based on the specific application and the nature of the compounds formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyridine-2-carboxylic Acid: Similar in structure but contains an amino group (-NH2) instead of an azido group.

    5-Bromopyridine-2-carboxylic Acid: Contains a bromine atom at the 5-position, used as a precursor in the synthesis of 5-Azidopyridine-2-carboxylic acid.

    5-Nitropyridine-2-carboxylic Acid: Contains a nitro group (-NO2) at the 5-position, exhibiting different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in click chemistry and bioorthogonal labeling, setting it apart from other pyridine derivatives.

Properties

IUPAC Name

5-azidopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-10-9-4-1-2-5(6(11)12)8-3-4/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBXREGUQVVUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148758
Record name 5-Azidopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108885-79-6
Record name 5-Azidopyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108885796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azidopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Azidopyridine-2-carboxylic acid help in studying prolyl 4-hydroxylase?

A: this compound serves as a photoaffinity label for identifying and characterizing the 2-oxoglutarate binding site on prolyl 4-hydroxylase. [, ] This enzyme plays a crucial role in collagen biosynthesis. The compound mimics 2-oxoglutarate, a co-substrate of prolyl 4-hydroxylase, and binds to its active site. Upon UV irradiation, the azide group within this compound forms a highly reactive nitrene radical. This radical then covalently binds to nearby amino acid residues, permanently labeling the binding site. By using radioactively labeled (tritiated) this compound, researchers can isolate and analyze the labeled enzyme fragments to pinpoint the exact location of the 2-oxoglutarate binding site. []

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